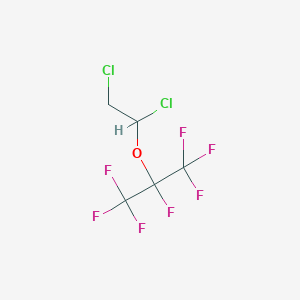
3-(1,1,2,2-Tetrafluoroethoxy)-2-nitrotoluene; 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,1,2,2-Tetrafluoroethoxy)-2-nitrotoluene, or 3-TFEN, is a nitroaromatic compound with a wide range of applications in scientific research. It is a colorless solid that is available as a 97% pure reagent grade material. 3-TFEN is used as a reagent in organic synthesis, as a catalyst in metal-catalyzed transformations, and as an intermediate in the synthesis of pharmaceuticals and other compounds. It is also used in the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 3-TFEN is not fully understood. However, it is believed that the nitro group of the compound undergoes protonation and subsequent nucleophilic attack by the tetrafluoroethanol, resulting in the formation of a nitro-alcohol intermediate. This intermediate then undergoes a cyclization reaction to form the final product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-TFEN are not yet known. It is important to note that the compound is highly toxic and should be handled with caution.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-TFEN in laboratory experiments is its high purity and availability. It is also relatively easy to synthesize, making it a cost-effective reagent. The main limitation of 3-TFEN is its toxicity, which makes it unsuitable for use in biological experiments.
Direcciones Futuras
There are a number of potential future directions for the use of 3-TFEN in scientific research. These include further study of its mechanism of action, the development of new synthetic methods, and the use of 3-TFEN as a catalyst in the synthesis of novel compounds. Additionally, further research into the biochemical and physiological effects of 3-TFEN could lead to new applications in the pharmaceutical and medical fields. Finally, further study of the structure-activity relationships of 3-TFEN could lead to the development of new materials with unique properties.
Métodos De Síntesis
3-TFEN is synthesized by the reaction of 2-nitrotoluene with 1,1,2,2-tetrafluoroethanol in the presence of an acid catalyst. The reaction is carried out at temperatures ranging from 80-120°C. The product is then isolated and purified by column chromatography or crystallization.
Aplicaciones Científicas De Investigación
3-TFEN has been used in a variety of scientific research applications, including the synthesis of novel compounds, the study of reaction mechanisms, and the synthesis of polymers. It has also been used as a catalyst in metal-catalyzed transformations and as an intermediate in the synthesis of pharmaceuticals and other compounds.
Propiedades
IUPAC Name |
1-methyl-2-nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F4NO3/c1-5-3-2-4-6(7(5)14(15)16)17-9(12,13)8(10)11/h2-4,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATMQCBNFRGNLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C(F)F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,3-Dimethyl-3-[3'-(trifluoromethyl)phenylthio]acetone; 98%](/img/structure/B6342520.png)


![Perfluoro-[2,3-bis(2-bromoethoxy)butane], 97%](/img/structure/B6342541.png)







